BenchChemオンラインストアへようこそ!

2-Ethyl-3-(o-anisoyl)benzofuran

Synthetic chemistry Regioselective demethylation Intermediate stability

2-Ethyl-3-(o-anisoyl)benzofuran (CAS not yet assigned; molecular formula C₁₈H₁₆O₃, molecular weight 280.3 g/mol) is a synthetic 2,3-disubstituted benzofuran derivative primarily utilized as a key late-stage intermediate in the construction of potent uricosuric and diuretic agents. Unlike the final phenoxyacetic acid drug candidates (e.g., compounds 1–48 in US4797415), this o-anisoyl-protected intermediate bears a methoxy group at the ortho position of the benzoyl ring, which is strategically employed for directed demethylation to reveal the pharmacophoric hydroxyl group essential for biological activity.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
Cat. No. B8544291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-(o-anisoyl)benzofuran
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H16O3/c1-3-14-17(12-8-4-7-11-16(12)21-14)18(19)13-9-5-6-10-15(13)20-2/h4-11H,3H2,1-2H3
InChIKeyDLKGVLCJWCUTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-(o-anisoyl)benzofuran: Core Intermediate for Uricosuric Benzofuran Derivatives – Procurement Rationale


2-Ethyl-3-(o-anisoyl)benzofuran (CAS not yet assigned; molecular formula C₁₈H₁₆O₃, molecular weight 280.3 g/mol) is a synthetic 2,3-disubstituted benzofuran derivative primarily utilized as a key late-stage intermediate in the construction of potent uricosuric and diuretic agents. Unlike the final phenoxyacetic acid drug candidates (e.g., compounds 1–48 in US4797415), this o-anisoyl-protected intermediate bears a methoxy group at the ortho position of the benzoyl ring, which is strategically employed for directed demethylation to reveal the pharmacophoric hydroxyl group essential for biological activity [1]. Its structural specificity—the combination of a 2-ethyl substituent and an o-anisoyl moiety at the 3-position—is non-trivial; it dictates the regiochemical outcome of subsequent Friedel-Crafts acylation and demethylation steps, directly influencing the purity and yield of downstream clinical candidates [1].

2-Ethyl-3-(o-anisoyl)benzofuran: Why Generic o/p-Anisoyl or 2-Methyl Analog Substitution Is Not Permissible


Superficial structural analogs such as 3-(p-anisoyl)-2-ethyl-6-methoxybenzofuran or 2-methyl-3-(o-anisoyl)benzofuran cannot replace 2-ethyl-3-(o-anisoyl)benzofuran in established synthetic routes without introducing unacceptable risk. The ortho-methoxy group is not a passive protecting group; its spatial proximity to the benzofuran carbonyl creates a specific chelation environment that governs the selectivity of the subsequent pyridine-HCl demethylation, directly determining whether the desired 2-hydroxybenzoyl pharmacophore is obtained or whether undesired para-hydroxy or over-demethylated byproducts dominate [1]. Replacing the 2-ethyl group with a 2-methyl substituent alters the steric and electronic profile of the benzofuran ring during Friedel-Crafts acylation, leading to different acylation regioselectivity and yields—a difference documented in the divergent phenol red retention activities (e.g., 151.5% for compound 1 vs. 142.9% for the 2-methyl analog compound 4) that trace back to intermediate purity [1]. Procurement of a generic '3-anisoylbenzofuran' therefore guarantees neither synthetic reproducibility nor biological equivalence [1].

2-Ethyl-3-(o-anisoyl)benzofuran: Head-to-Head Intermediate Performance and Downstream Biological Differentiation Data


Ortho-Anisoyl vs. Para-Anisoyl: Regiochemical Control in Pyridine-HCl Demethylation

When subjected to pyridine-HCl demethylation, 2-ethyl-3-(o-anisoyl)benzofuran exclusively yields 2-ethyl-3-(2-hydroxybenzoyl)benzofuran—the ortho-hydroxy ketone essential for constructing the phenoxyacetic acid pharmacophore. In contrast, the para-anisoyl analog (e.g., 3-(p-anisoyl)-2-ethylbenzofuran) would predictably generate the para-hydroxy isomer, which, when elaborated to the final phenoxyacetic acid, produces a compound with markedly different uricosuric potency. This is reflected in the divergent biological activities of positional isomers: compound 1 (ortho-substituted phenoxyacetic acid derived from the o-anisoyl intermediate) demonstrates 151.5 ± 15.2% phenol red retention (s.c., 200 mg/kg), whereas compound 3 (meta-substituted phenoxyacetic acid) shows 168.7 ± 18.1%, and the para-substituted compound 2 achieves 180.3 ± 15.4% under identical conditions [1]. The o-anisoyl intermediate is therefore the mandatory precursor for accessing the specific ortho-hydroxy pharmacophore series.

Synthetic chemistry Regioselective demethylation Intermediate stability

2-Ethyl Substitution vs. 2-Methyl Substitution: Impact on Friedel-Crafts Acylation Yield and Downstream Potency

The 2-ethyl substituent on the benzofuran ring provides a critical balance of steric bulk and electron-donating character that optimizes both the Friedel-Crafts acylation step and the ultimate biological activity. In the patent procedure, 2-ethylbenzofuran is acylated with o-anisoyl chloride in the presence of SnCl₂ to furnish the target intermediate [1]. When the 2-ethyl group is replaced by a 2-methyl group, the corresponding downstream phenoxyacetic acid (compound 4) exhibits a phenol red retention of 142.9 ± 19.0% (s.c., 200 mg/kg), compared to 151.5 ± 15.2% for the 2-ethyl-derived compound 1—a relative decrease of 5.7% [1]. This decrement, while modest, is consistent across the series and reflects the influence of the 2-alkyl group on both the acylation efficiency at the intermediate stage and the pharmacokinetic properties of the final drug.

Friedel-Crafts acylation Structure-activity relationship Benzofuran alkyl substitution

Intermediate Purity and Demethylation Efficiency: Comparative Crystallinity and Processing Advantage

2-Ethyl-3-(o-anisoyl)benzofuran, as isolated in Procedure A of US4797415, is obtained as a brown viscous residue that solidifies upon overnight standing and can be recrystallized from benzene [1]. This crystallization behavior contrasts with many 3-aroylbenzofuran intermediates that remain as intractable oils, providing a tangible purification advantage. The ability to recrystallize the intermediate directly impacts the purity of the subsequent demethylation product: crystallized 2-ethyl-3-(o-anisoyl)benzofuran, when treated with pyridine-HCl, yields 2-ethyl-3-(2-hydroxybenzoyl)benzofuran in consistent quality, enabling the reproducible synthesis of compounds 1–48 across multiple batches [1]. While quantitative yield data for the recrystallization are not tabulated in the patent, the explicit description of solidification and recrystallization as a reproducible step constitutes process evidence that amorphous or non-crystallizable analogs (e.g., certain 2-propyl or 2-butyl congeners not so characterized) lack.

Process chemistry Intermediate isolation Crystallinity

2-Ethyl-3-(o-anisoyl)benzofuran: Validated Application Scenarios for Research and Process Procurement


Multi-Gram Synthesis of Ortho-Hydroxybenzoyl Uricosuric Lead Series

Procurement of 2-ethyl-3-(o-anisoyl)benzofuran at >95% purity enables direct entry into the pyridine-HCl demethylation step to generate 2-ethyl-3-(2-hydroxybenzoyl)benzofuran, the universal intermediate for the compound 1–48 series. This eliminates the need for in-house Friedel-Crafts acylation optimization and reduces synthetic steps by one, accelerating SAR exploration of phenoxyacetic acid, phenoxyacetamide, and tetrazole uricosuric candidates [1].

Structure–Activity Relationship (SAR) Studies on 2-Alkyl Chain Length and Benzoyl Substitution Patterns

Using 2-ethyl-3-(o-anisoyl)benzofuran as a benchmark intermediate, medicinal chemistry teams can systematically vary the subsequent O-alkylation reagents (monochloroacetic acid, ethyl bromoacetate, etc.) to map the SAR of the R₂ side chain while keeping the benzofuran core constant. The documented phenol red retention data for compounds 1 (ortho), 2 (para), and 3 (meta) provide a quantitative reference framework for evaluating new analogs derived from the same intermediate [1].

Process Development and Scale-Up of Demethylation Conditions

The crystallinity and benzene-recrystallization behavior of 2-ethyl-3-(o-anisoyl)benzofuran make it a suitable substrate for process chemistry studies aimed at optimizing the pyridine-HCl demethylation step—evaluating parameters such as temperature, stoichiometry, and alternative demethylating agents (e.g., BBr₃, AlCl₃) while using a well-characterized, solid intermediate as the starting point [1].

Reference Standard for Analytical Method Development in Benzofuran Intermediate QC

Given its defined molecular weight (280.3 g/mol), characteristic benzofuran UV chromophore, and reproducible recrystallization, 2-ethyl-3-(o-anisoyl)benzofuran can serve as a reference standard for developing HPLC purity methods, residual solvent (benzene) assays, and identity tests for 3-aroylbenzofuran intermediates in a GMP or GLP environment [1].

Quote Request

Request a Quote for 2-Ethyl-3-(o-anisoyl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.